2-Chloro-5-nitrobenzamide
Overview
Description
2-Chloro-5-nitrobenzamide is a chemical compound that has garnered interest in various fields of research due to its potential applications as a building block for pharmaceuticals and its role in chemical synthesis. The compound's derivatives have been explored for their potential as drugs and for their reactivity in chemical reactions .
Synthesis Analysis
The synthesis of derivatives of 2-Chloro-5-nitrobenzamide has been achieved through various methods. A catalyst-free microwave-assisted amination of 5-nitro-2-chlorobenzoic acid with different amines has been reported, yielding high isolated yields within a short time frame and without the need for solvents or catalysts . Another study focused on the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline from 2,5-dichloronitrobenzene, which involved multiple steps including oxidation, etherification, reduction, alkylation, and further oxidation .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-nitrobenzamide and its derivatives has been characterized using various spectroscopic and X-ray diffraction techniques. For instance, the molecular salts of 2-Chloro-4-nitrobenzoic acid were structurally characterized, demonstrating the importance of halogen bonds in the stabilization of these molecular adducts . Additionally, the crystal structure of a pharmaceutical co-crystal involving 2-chloro-4-nitrobenzoic acid was determined, revealing the association of molecules via hydrogen bonds and the formation of a ribbon architecture .
Chemical Reactions Analysis
The reactivity of 2-Chloro-5-nitrobenzamide derivatives in chemical reactions has been explored in several studies. The reductive chemistry of a novel hypoxia-selective cytotoxin, which is a derivative of 2-Chloro-5-nitrobenzamide, was investigated, revealing the selective toxicity for hypoxic cells due to the enzymatic reduction of one of the nitro groups . Another study described the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, as a building block for the solid-phase synthesis of various heterocyclic scaffolds, highlighting its versatility in heterocyclic oriented synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-nitrobenzamide derivatives have been studied, with a focus on their solid-state behavior and potential pharmaceutical applications. The antiviral agent 2-Chloro-4-nitrobenzoic acid was found to exist as a dimorph in the solid state, and its co-crystal with nicotinamide exhibited higher thermal stability than the pure compounds . The hypoxic selectivity of various regioisomers of a hypoxia-selective cytotoxin related to 2-Chloro-5-nitrobenzamide was also assessed, indicating differences in cytotoxicity and bioreduction under hypoxic conditions .
Scientific Research Applications
Scientific Research Applications of 2-Chloro-5-nitrobenzamide
Antidiabetic Potential
A study synthesized derivatives of 2-chloro-5-nitrobenzamide and evaluated their antidiabetic potential, revealing that certain derivatives exhibited significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion (Thakral et al., 2020).Investigation of Hydrogen Bonding
The hydrogen bonding in 2-hydroxy-5-nitrobenzamide, a derivative of 2-chloro-5-nitrobenzamide, was examined using Car-Parrinello molecular dynamics simulation. This study aids in understanding the nature of hydrogen bonding in related compounds (Brela et al., 2012).Antimicrobial Properties
Mannich bases synthesized using 2-chloro-5-nitrobenzamide derivatives demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacteria. This highlights the potential of 2-chloro-5-nitrobenzamide derivatives in developing new antimicrobial agents (Joshi et al., 2009).Potential Against Human African Trypanosomiasis
A series of halo-nitrobenzamide compounds, including derivatives of 2-chloro-5-nitrobenzamide, were synthesized and evaluated for their effectiveness against Trypanosoma brucei brucei, showing significant activity against this parasite (Hwang et al., 2010).Investigation of Crystal Structures
The crystal structures involving derivatives of 2-chloro-5-nitrobenzamide have been studied, contributing to the field of crystal engineering and providing insights into the molecular interactions and properties of these compounds (Saha et al., 2005).Synthesis and Evaluation as Anticancer Agents
Certain derivatives of 2-chloro-5-nitrobenzamide have been synthesized and evaluated for their potential as anticancer agents. These studies indicate the possibility of using these compounds in cancer treatment (Romero-Castro et al., 2011).Soil Interaction and Environmental Impact
Research on the interaction of derivatives of 2-chloro-5-nitrobenzamide with soil helps in understanding the environmental impact of these compounds, particularly in agricultural applications (Potter et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHXWAPVLOGAJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301630 | |
Record name | 2-chloro-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitrobenzamide | |
CAS RN |
16588-15-1 | |
Record name | 16588-15-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-nitrobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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